BI 2545-Bio-X is a potent inhibitor of Autotaxin, an enzyme responsible for converting lysophosphatidylcholine to lysophosphatidic acid. This compound has gained attention due to its potential therapeutic applications in various pathophysiological conditions, including inflammation, cancer, and idiopathic pulmonary fibrosis. BI 2545-Bio-X is suitable for both in vitro and in vivo studies, making it a valuable tool for scientific research .
Source: The compound is identified by the chemical registry number 2162961-71-7 and is synthesized through various methods that ensure high purity and activity. The synthesis typically requires an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions during the process.
Classification: BI 2545-Bio-X falls under the category of small molecule inhibitors specifically targeting the Autotaxin enzyme. It is classified as a bioactive lipid modulator due to its role in altering lysophosphatidic acid levels in biological systems .
The synthesis of BI 2545-Bio-X involves a multi-step process that can be summarized as follows:
The molecular structure of BI 2545-Bio-X is characterized by several key features:
BI 2545-Bio-X undergoes various chemical reactions that affect its stability and activity:
The specific products formed depend on reaction conditions and reagent choice, which can significantly influence the compound's efficacy as an inhibitor .
The mechanism of action for BI 2545-Bio-X is centered on its role as an Autotaxin inhibitor:
The physical and chemical properties of BI 2545-Bio-X contribute to its functionality:
These properties are critical for understanding how BI 2545-Bio-X behaves in biological systems and its potential therapeutic applications .
BI 2545-Bio-X has several scientific applications:
BI 2545 (chemical name: [3,5-bis(trifluoromethyl)phenyl]methyl (1R,5S)-6-[(2H-benzotriazole-5-carbonylamino)methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate) features a unique architecture centered on a [3.1.0]bicyclic core rigidifying the scaffold. Critical structural elements include:
Table 1: Structural and Physicochemical Properties of BI 2545
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₃H₁₉F₆N₅O₃ | High fluorine content enhances binding |
Molecular Weight | 527.42 g/mol | Optimal for membrane permeability |
CAS Registry Number | 2162961-71-7 | Unique compound identifier |
logP | 3.8 | Balances solubility and cell penetration |
Hydrogen Bond Acceptors | 11 | Facilitates target engagement |
Rotatable Bonds | 6 | Influences conformational flexibility |
Synthesis follows a multi-step sequence beginning with Boc-protected amine intermediates. Key stages include:
BI 2545 demonstrates exceptional potency against ATX, the enzyme converting lysophosphatidylcholine (LPC) to bioactive LPA. Key pharmacological data:
Table 2: In Vitro and In Vivo Pharmacodynamic Profile
Assay System | Activity | Experimental Context |
---|---|---|
Recombinant human ATX | IC₅₀ = 2.2 nM | Fluorescent substrate (FS-3) hydrolysis |
Rat whole blood | IC₅₀ = 96 nM | Mass spectrometry-based LPA quantification |
Human whole blood | IC₅₀ = 29 nM | Validated translational model |
Oral efficacy (rat, 10mg/kg) | 90% LPA reduction | Plasma LPA species measured over 24h |
In vivo, BI 2545 achieves sustained LPA suppression (>90% reduction in total plasma LPA species) at 10 mg/kg orally in rats. This correlates with favorable pharmacokinetic engagement: plasma concentrations exceed ATX IC₅₀ for >8h post-dose, supporting once-daily dosing potential. The exposure-response relationship demonstrates a direct correlation between plasma BI 2545 levels and LPA reduction, confirming target-specific pharmacology [1] [3] [4].
The Bio-X paradigm—epitomized by initiatives like Stanford Bio-X—represents a research ecosystem integrating structural biology, computational modeling, and translational pharmacology. BI 2545 exemplifies this approach:
This integrative methodology accelerated lead optimization cycles from PF-8380 (lead) to BI 2545 (candidate) within 24 months, overcoming limitations (hERG inhibition, metabolic instability) of earlier compounds [1].
Bio-X frameworks enable therapeutic repositioning of ATX inhibitors across diseases:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7